molecular formula C8H13N3O2 B3034076 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 1357924-94-7

8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No. B3034076
CAS RN: 1357924-94-7
M. Wt: 183.21
InChI Key: RBGQCTGSYGGUES-UHFFFAOYSA-N
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Description

8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound with a molecular weight of 219.67 . It is a white solid with a melting point of 186 °C . The compound is used in various chemical reactions and has been studied for its potential applications in medicinal chemistry .


Synthesis Analysis

The synthesis of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione involves a series of sequential chemical steps. This includes the high stereodirecting nucleophilic attack of the first CN-particle on the carbonyl group of piperidine-4-one, forming a 4a-cyano-4e-hydroxypiperidine .


Molecular Structure Analysis

The molecular structure of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is characterized by a diazaspiro configuration, which includes two nitrogen atoms in the spiro ring system . The InChI code for this compound is 1S/C8H13N3O2.ClH/c9-5-1-3-8(4-2-5)6(12)10-7(13)11-8;/h5H,1-4,9H2,(H2,10,11,12,13);1H .


Chemical Reactions Analysis

The compound has been used in various chemical reactions, particularly in the synthesis of novel derivatives with potential anticonvulsant activity . The compounds having an amide bond showed moderate protective effect on MES induced seizures compared to sulfonamide .


Physical And Chemical Properties Analysis

8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is a white solid with a melting point of 186 °C . It has a molecular weight of 219.67 . The compound is stable at room temperature and is typically stored in a refrigerator .

Scientific Research Applications

Anticonvulsant Activity

(5s,8s)-8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione: derivatives have been investigated for their anticonvulsant properties. Researchers synthesized a series of novel derivatives and evaluated their pharmacological activity. Understanding the structure-activity relationship is crucial for developing effective anticonvulsant drugs .

RIPK1 Inhibition

In the quest for new chemical classes of RIPK1 inhibitors, virtual screening workflows led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Compound 8). Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione could involve further exploration of its potential applications in medicinal chemistry, particularly its anticonvulsant activity . More research is needed to fully understand its mechanism of action and to optimize its synthesis process.

properties

IUPAC Name

8-amino-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c9-5-1-3-8(4-2-5)6(12)10-7(13)11-8/h5H,1-4,9H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGQCTGSYGGUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Synthesis routes and methods

Procedure details

To a suspension of 1,3-diazaspiro[4.5]decane-2,4,8-trione (5.00 g, 27.4 mmol) in MeOH (91 mL) was added ammonium acetate (6.35 g, 82 mmol), and the mixture was stirred at RT for 25 minutes. To the suspension was added sodium cyanoborohydride (5.17 g, 82 mmol), and the mixture was stirred at RT. After 90 minutes, the flask was cooled, and the contents were quenched by careful addition of aqueous concentrated HCl, adjusting the pH to 7 with solid NaHCO3. The mixture was filtered through a pad of Celite® brand filter aid and concentrated in vacuo. The material was used directly in the next step.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
91 mL
Type
solvent
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step Two
Quantity
5.17 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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